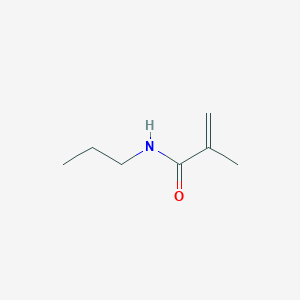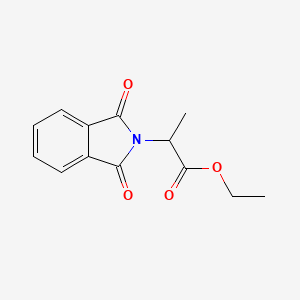![molecular formula C14H19N3 B8735340 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene](/img/structure/B8735340.png)
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is a complex organic compound with significant applications in life sciences research. It is known for its unique structure, which includes a fused pyrido-pyrrolo-quinoxaline ring system. This compound is often used as an inhibitor in various biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline typically involves multiple steps. One common method starts with the precursor (6bR,10aS)-ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate. This compound undergoes hydrolysis with hydrogen chloride in water at 95°C for 15 hours, followed by neutralization with sodium hydroxide in tert-butyl methyl ether and water at 10-30°C .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is widely used in scientific research due to its inhibitory properties. It is particularly valuable in:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline dihydrochloride: A similar compound with added hydrochloride groups, which may affect its solubility and reactivity.
1H-Pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline apart is its specific methylation and hydrogenation pattern, which confer unique inhibitory properties and make it particularly useful in life sciences research .
Propiedades
Fórmula molecular |
C14H19N3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3 |
Clave InChI |
QLGUCSLWLPCOTR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















